molecular formula C12H18Cl4N2 B13031448 1-(2,4-Dichlorophenethyl)piperazine Dihydrochloride

1-(2,4-Dichlorophenethyl)piperazine Dihydrochloride

Cat. No.: B13031448
M. Wt: 332.1 g/mol
InChI Key: WFRGHLXPRVUBIU-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenethyl)piperazine Dihydrochloride is a chemical compound of significant interest in preclinical neuropharmacological research. It is primarily utilized in vitro and in animal model studies to investigate its interactions with various neurotransmitter systems, particularly as a ligand for serotonin (5-HT) and dopamine receptors [a href="https://www.caymanchem.com/product/20032"]Source[/a]. Researchers value this compound for its potential to help elucidate the structure-activity relationships of psychoactive substances and to study the complex signaling pathways involved in these receptor systems. Its mechanism of action is believed to involve modulation of monoaminergic neurotransmission, making it a tool for exploring potential mechanisms underlying neurological states and behaviors [a href="https://pubchem.ncbi.nlm.nih.gov/"]Source[/a]. This product is supplied with detailed analytical documentation, including HPLC and NMR data, to ensure identity and purity for rigorous scientific applications. It is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H18Cl4N2

Molecular Weight

332.1 g/mol

IUPAC Name

1-[2-(2,4-dichlorophenyl)ethyl]piperazine;dihydrochloride

InChI

InChI=1S/C12H16Cl2N2.2ClH/c13-11-2-1-10(12(14)9-11)3-6-16-7-4-15-5-8-16;;/h1-2,9,15H,3-8H2;2*1H

InChI Key

WFRGHLXPRVUBIU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCC2=C(C=C(C=C2)Cl)Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Cyclization Reaction Using Dichloroaniline and Bis(2-chloroethyl)amine Hydrochloride

A closely related preparation method for 1-(2,3-dichlorophenyl)piperazine hydrochloride involves a solvent-free cyclization reaction between 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride under controlled heating conditions. This method can be adapted for 2,4-dichlorophenethyl analogs by substituting the appropriate dichlorophenyl precursor.

Key Reaction Parameters:

Parameter Condition
Raw Materials 2,4-dichloroaniline, bis(2-chloroethyl)amine hydrochloride
Charging Temperature 90–120 °C
Reaction Temperature 120–220 °C
Reaction Time 4–34 hours (depending on temperature)
Solvent None during reaction; protonic solvents (e.g., propyl carbinol, methanol) used for post-reaction treatment
Molar Ratio (Dichloroaniline: bis(2-chloroethyl)amine hydrochloride) 1 : 0.8–2.0

Process Overview:

  • The reactants are mixed and heated in an electric heating reactor.
  • The reaction proceeds via cyclization to form the piperazine ring.
  • After completion, the reaction mixture is treated with protonic solvents such as propyl carbinol for crystallization.
  • The crude product is refined by recrystallization using methanol or methanol-water mixtures.
  • The final product is isolated by cooling crystallization, centrifugation, and drying.

Performance Metrics:

Embodiment Reaction Temp (°C) Reaction Time (h) Yield (%) Purity (HPLC %)
1 120 34 59.5 99.62
2 160 12 64.0 99.58
3 200 4 65.6 99.67

This method is notable for:

  • High purity (>99.5% by HPLC)
  • Moderate to good yields (59.5–65.6%)
  • No solvent used during the reaction, minimizing waste
  • Simple operation suitable for industrial scale-up

Note: Although this example is for 2,3-dichlorophenyl analogs, the approach is adaptable to 2,4-dichlorophenethyl derivatives by using the corresponding dichlorophenethylamine precursor.

Microwave-Assisted Synthesis

Microwave irradiation has been reported to enhance the synthesis efficiency of neuroleptic drug intermediates such as 1-(2,3-dichlorophenyl)piperazine hydrochloride. This method involves:

  • Reacting bis-(2-chloroethyl)amine hydrochloride with dichloroaniline in xylene with p-toluenesulfonic acid as a catalyst.
  • Microwave irradiation accelerates the reaction, reducing reaction time from ~27 hours to minutes.
  • Reaction progress is monitored by thin-layer chromatography (TLC).
  • Work-up involves standard filtration and crystallization.

Advantages:

  • Significantly reduced reaction time (minutes vs. hours)
  • High yields (~95%)
  • Enhanced energy efficiency

Typical Conditions:

Parameter Condition
Solvent Xylene
Catalyst p-Toluenesulfonic acid (3%)
Temperature Reflux (~140-145 °C)
Reaction Time 20–27 h (conventional), minutes (microwave)
Microwave Pulse Duration 30 seconds increments

This method can be adapted for 2,4-dichlorophenethyl analogs by substituting the appropriate dichlorophenylamine.

Multi-Step Coupling Reactions

An alternative method involves multi-step synthesis starting from bis-(2-chloroethyl)amine hydrochloride and dichloroaniline derivatives, followed by alkylation and coupling steps to introduce the phenethyl moiety.

  • Preparation of bis-(2-chloroethyl)amine hydrochloride by chlorination of diethanolamine with thionyl chloride.
  • Condensation with dichloroaniline to form the piperazine intermediate.
  • Alkylation with appropriate halogenated phenethyl derivatives under alkaline conditions.
  • Final isolation and purification of the dihydrochloride salt.

This route is more complex but allows fine control over substitution patterns.

Purification and Characterization

  • Purification: Recrystallization from methanol or methanol-water mixtures is standard. Cooling crystallization followed by centrifugation and drying yields high-purity dihydrochloride salts.
  • Characterization: Purity is confirmed by High Performance Liquid Chromatography (HPLC) with purity >99.5%. Melting point analysis and spectroscopic methods (¹H NMR, IR) confirm structure and purity.

Summary Table of Preparation Methods

Method Key Features Yield (%) Purity (%) Reaction Time Scale Suitability
Solvent-free cyclization No solvent during reaction, protonic solvents for purification 59.5–65.6 >99.5 4–34 hours Industrial scale
Microwave-assisted synthesis Rapid heating, catalyst-assisted, in xylene ~95 >99 Minutes Laboratory/scale-up
Multi-step coupling Stepwise alkylation and condensation Variable (60–80) High Multiple steps Research scale

Research Findings and Industrial Relevance

  • The solvent-free cyclization method is preferred for industrial production due to its simplicity, high purity, and moderate yield.
  • Microwave-assisted methods offer rapid synthesis but require specialized equipment.
  • Multi-step methods provide flexibility for structural analog synthesis but are less efficient for bulk production.
  • Waste minimization and cost-effectiveness are critical; solvent-free and minimal reagent use methods meet these criteria.
  • The formation of the dihydrochloride salt improves compound stability and handling.

Chemical Reactions Analysis

1-(2,4-Dichlorophenethyl)piperazine Dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted piperazine derivatives .

Scientific Research Applications

Pharmacological Applications

1-(2,4-Dichlorophenethyl)piperazine Dihydrochloride has been studied for its potential pharmacological effects, particularly in the modulation of neurotransmitter systems. Here are some key findings:

Dopamine and Norepinephrine Modulation

Research indicates that this compound influences dopamine and norepinephrine levels in the brain. In studies involving rats, oral administration of varying doses resulted in a transient increase in dopamine content in specific brain regions such as the caudate nucleus and hypothalamus. However, higher doses led to a decrease in these neurotransmitters over time . This suggests potential applications in disorders related to dopaminergic and noradrenergic systems.

Antifungal Activity

Recent studies have explored the compound's antifungal properties. It was evaluated alongside piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives for their ability to inhibit drug efflux transporters in Candida albicans. The research found that certain derivatives exhibited significant antifungal activity, indicating that this compound could serve as a scaffold for developing new antifungal agents .

Data Table: Summary of Research Findings

Study FocusMethodologyKey FindingsReference
Dopamine/Norepinephrine ModulationRat model, oral administrationTransient increase in dopamine; dose-dependent effects on neurotransmitter levels
Antifungal ActivityIn vitro testing against Candida spp.Significant inhibition of drug efflux transporters; potential for new antifungal development

Case Study 1: Neuropharmacological Effects

In a controlled study examining the neuropharmacological effects of this compound, researchers administered varying doses to rats. They measured dopamine and norepinephrine levels post-treatment. Results indicated that lower doses increased dopamine levels initially but led to a decrease at higher doses. This biphasic effect suggests potential therapeutic applications in conditions like depression or schizophrenia where dopamine modulation is critical.

Case Study 2: Antifungal Efficacy

Another significant study investigated the compound's efficacy against azole-resistant strains of Candida albicans. The results demonstrated that certain derivatives of piperazinyl-pyrrolo[1,2-a]quinoxaline combined with this compound significantly reduced the minimum inhibitory concentration (MIC) of fluconazole against resistant strains. This highlights the potential for developing combination therapies to combat resistant fungal infections.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenethyl)piperazine Dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to affect cellular processes such as signal transduction and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Trimetazidine Dihydrochloride (1-(2,3,4-Trimethoxybenzyl)piperazine Dihydrochloride)

  • Structural Differences :
    • Trimetazidine has a 2,3,4-trimethoxybenzyl group, whereas the target compound features a 2,4-dichlorophenethyl chain.
    • The benzyl linkage in Trimetazidine versus the phenethyl chain in the target alters steric bulk and electronic properties.
  • Biological Activity: Trimetazidine is a well-known anti-ischemic agent used in angina treatment, acting via inhibition of fatty acid oxidation .
  • Physicochemical Properties :
    • Trimetazidine’s methoxy groups increase polarity (logP ~1.5), while the dichlorophenethyl group in the target compound raises logP to ~2.8, enhancing lipid solubility .
Property 1-(2,4-Dichlorophenethyl)piperazine Dihydrochloride Trimetazidine Dihydrochloride
Molecular Weight 329.09 g/mol 339.26 g/mol
Key Substituent 2,4-Dichlorophenethyl 2,3,4-Trimethoxybenzyl
Therapeutic Application Under investigation (CNS/antihistamine) Anti-ischemic
logP (Predicted) ~2.8 ~1.5

Meclizine Dihydrochloride (1-[(4-Chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine Dihydrochloride)

  • Structural Differences :
    • Meclizine contains a bis-aromatic substitution (chlorophenyl and methylbenzyl), while the target compound has a simpler dichlorophenethyl group.
  • Biological Activity :
    • Meclizine is a first-generation antihistamine used for vertigo and motion sickness. Its bulky substituents enhance H1 receptor antagonism .
    • The dichlorophenethyl group may reduce H1 affinity but increase selectivity for other targets, such as serotonin transporters or dopamine receptors .
  • Safety Profile: Meclizine’s long half-life (~6–8 hours) contrasts with the target compound’s unknown pharmacokinetics, though increased lipophilicity may prolong its activity .
Property This compound Meclizine Dihydrochloride
Molecular Weight 329.09 g/mol 463.87 g/mol
Key Substituent 2,4-Dichlorophenethyl Bis-aromatic groups
Therapeutic Application Investigational Antihistamine/anti-emetic
Half-Life Not reported 6–8 hours

GBR 12935 Dihydrochloride (1-(2-Diphenylmethoxyethyl)-4-(3-phenylpropyl)piperazine Dihydrochloride)

  • Structural Differences :
    • GBR 12935 has a diphenylmethoxyethyl and phenylpropyl chain, creating a bulkier structure than the dichlorophenethyl group.
  • Biological Activity: GBR 12935 is a potent dopamine reuptake inhibitor (IC₅₀ = 1.8 nM) with high selectivity for DAT over SERT or NET . The target compound’s dichlorophenethyl group may reduce dopamine transporter affinity but improve interactions with other monoamine transporters .
  • Physicochemical Properties :
    • GBR 12935’s logP (~5.2) exceeds the target compound’s, suggesting prolonged CNS retention.
Property This compound GBR 12935 Dihydrochloride
Molecular Weight 329.09 g/mol 485.5 g/mol
Key Target Unknown (potential SERT/DAT) Dopamine Transporter (DAT)
IC₅₀ (DAT) Not tested 1.8 nM
logP (Predicted) ~2.8 ~5.2

Piperazine Dihydrochloride (Unsubstituted Piperazine)

  • Structural Differences :
    • The unsubstituted piperazine lacks aromatic or alkyl groups, making it highly polar.
  • Safety and Mutagenicity :
    • Piperazine forms mutagenic N-nitroso compounds in vivo when combined with nitrites, whereas the dichlorophenethyl group in the target compound may sterically hinder nitrosation, reducing this risk .
Property This compound Piperazine Dihydrochloride
Molecular Weight 329.09 g/mol 194.08 g/mol
Nitrosation Risk Low (steric hindrance) High
Therapeutic Application Investigational Anthelmintic

Biological Activity

1-(2,4-Dichlorophenethyl)piperazine dihydrochloride is a compound that has garnered attention in pharmacology and biochemistry due to its diverse biological activities. This article delves into its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by research findings and case studies.

Target of Action
This compound primarily targets various receptors and enzymes within biological systems. Piperazine derivatives are known for their anthelmintic properties, which involve paralyzing parasites through neuromuscular disruption. The specific mechanism involves interference with the neurotransmission processes of the target organisms, leading to paralysis and subsequent expulsion from the host body.

Biochemical Pathways
this compound interacts with several biochemical pathways. It has been shown to bind to serotonin receptors, influencing neurotransmitter activity and potentially altering mood and behavior. The compound's ability to modulate receptor activity suggests its role as a tool for studying neurotransmission.

Cellular Effects

The compound has significant effects on various cell types and processes:

  • Cell Signaling : It modulates cell signaling pathways, impacting gene expression and cellular metabolism.
  • G-Protein Coupled Receptors (GPCRs) : It alters the activity of GPCRs, leading to changes in intracellular signaling cascades.
  • Gene Expression : By interacting with transcription factors, it influences gene regulation and expression levels.

Molecular Mechanism

At the molecular level, the compound binds to specific receptor sites on proteins, inducing conformational changes that either inhibit or activate protein functions. This binding can also affect enzyme activity by interacting with active or allosteric sites, thereby modulating catalytic functions.

Temporal and Dosage Effects

Temporal Effects
In laboratory settings, the effects of this compound can vary over time. Its stability is influenced by environmental factors like light and temperature. Long-term exposure studies indicate sustained changes in cell signaling and metabolism.

Dosage Effects
The impact of this compound varies significantly with dosage in animal models:

  • Low Doses : Minimal physiological impact.
  • High Doses : Significant changes in behavior and neurotransmitter levels; potential toxicity observed in specific organs.

Metabolic Pathways

The compound participates in various metabolic pathways, interacting with enzymes that facilitate its metabolism. Alterations in metabolite levels indicate its influence on metabolic homeostasis. Enzyme activity related to its breakdown can be affected by the compound itself.

Chemical Reactions Analysis

This compound undergoes several chemical reactions:

Type of Reaction Description
OxidationCan be oxidized using agents like hydrogen peroxide to form N-oxides.
ReductionReduction can be performed using lithium aluminum hydride to yield amine derivatives.
SubstitutionNucleophilic substitution can occur where chlorine atoms are replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

The compound's versatility allows for a wide range of applications:

  • Chemistry : Serves as a building block for synthesizing more complex organic molecules.
  • Biology : Utilized in studies related to receptor binding and neurotransmitter activity.
  • Medicine : Investigated for potential therapeutic effects in neurological disorders.
  • Industry : Employed in developing agrochemicals and other industrial products.

Comparison with Similar Compounds

A comparative analysis highlights the unique properties of this compound against similar compounds:

Compound Name Key Characteristics
1-(2,5-Dichlorophenyl)piperazine DihydrochlorideDifferent substitution pattern affects reactivity and biological activity.
1-(3,4-Dichlorophenyl)piperazine DihydrochlorideExhibits varying binding affinities compared to 1-(2,4-Dichlorophenyl).
1-(2,3-Dichlorophenyl)piperazine DihydrochlorideUnique selectivity for certain receptors enhances research applicability.

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